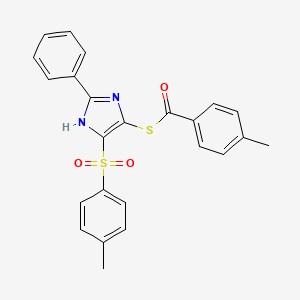

S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate

CAS No.: 324050-23-9

Cat. No.: VC6341557

Molecular Formula: C24H20N2O3S2

Molecular Weight: 448.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324050-23-9 |

|---|---|

| Molecular Formula | C24H20N2O3S2 |

| Molecular Weight | 448.56 |

| IUPAC Name | S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] 4-methylbenzenecarbothioate |

| Standard InChI | InChI=1S/C24H20N2O3S2/c1-16-8-12-19(13-9-16)24(27)30-22-23(26-21(25-22)18-6-4-3-5-7-18)31(28,29)20-14-10-17(2)11-15-20/h3-15H,1-2H3,(H,25,26) |

| Standard InChI Key | MWAFWDSRCAVCKO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)SC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Introduction

The compound S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate is a synthetic organic molecule that belongs to the class of heterocyclic compounds. It features an imidazole core substituted with phenyl and tosyl groups, along with a benzothioate moiety. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug discovery targeting biological pathways.

Structural Features

The molecular structure of this compound includes:

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.

-

Phenyl Substitution: A phenyl group at the second position enhances lipophilicity and potential π-π stacking interactions.

-

Tosyl Group: The para-toluenesulfonyl (tosyl) group at the fourth position contributes to electron-withdrawing effects, influencing reactivity and solubility.

-

Benzothioate Moiety: The sulfur-containing benzothioate group adds unique chemical properties, including potential for covalent interactions with biological targets.

These structural features are commonly associated with biological activity, particularly in anticancer, antimicrobial, and enzyme inhibition studies.

Synthesis Pathways

The synthesis of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate likely involves:

-

Formation of the Imidazole Core:

-

Condensation of an α-dicarbonyl compound (e.g., glyoxal) with ammonia or an amine and a substituted aldehyde.

-

-

Introduction of the Tosyl Group:

-

Tosylation using p-toluenesulfonyl chloride in the presence of a base.

-

-

Thioester Formation:

-

Reaction of the imidazole derivative with 4-methylbenzenethiol under oxidative or coupling conditions.

-

This multi-step synthesis ensures precise functionalization at specific positions on the imidazole ring.

Biological Significance

Compounds with similar structures have demonstrated diverse biological activities. While specific data on this compound is limited, its structural analogs provide insights into its potential applications:

Given its tosyl and benzothioate groups, this compound may act as an electrophilic agent capable of forming covalent bonds with nucleophilic residues in enzymes or DNA.

Analytical Characterization

To confirm its structure and purity, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra provide detailed information on functional groups and connectivity.

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies characteristic functional groups (e.g., sulfonamide, thioester).

-

-

X-ray Crystallography:

-

Confirms three-dimensional structure and stereochemistry.

-

Potential Applications in Drug Discovery

The unique combination of functional groups in S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate makes it a promising candidate for further exploration in:

-

Cancer Therapy:

-

Antimicrobial Agents:

-

Enzyme Modulation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume